

Fgfr3-IN-1 solubility in DMSO and aqueous buffers

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Compound of Interest

Compound Name: *Fgfr3-IN-1*

Cat. No.: *B12410273*

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Application Notes and Protocols for Fgfr3-IN-1

Topic: **Fgfr3-IN-1** Solubility in DMSO and Aqueous Buffers Audience: Researchers, scientists, and drug development professionals.

Introduction

Fgfr3-IN-1 is a potent inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family, with IC₅₀ values of 40 nM, 5.1 nM, and 12 nM for FGFR1, FGFR2, and FGFR3, respectively[1][2]. As a critical tool in cancer research, particularly for studies involving bladder cancer, understanding its solubility and handling characteristics is paramount for accurate and reproducible experimental results[1][2]. These application notes provide detailed information on the solubility of **Fgfr3-IN-1** in Dimethyl Sulfoxide (DMSO) and guidance on its preparation for both in vitro and in vivo applications.

While specific solubility data for **Fgfr3-IN-1** is not publicly available, this document provides solubility information for other structurally related FGFR inhibitors to serve as a practical reference. The provided protocols are based on standard laboratory practices for similar small molecule inhibitors.

Data Presentation: Solubility of Structurally Related FGFR Inhibitors

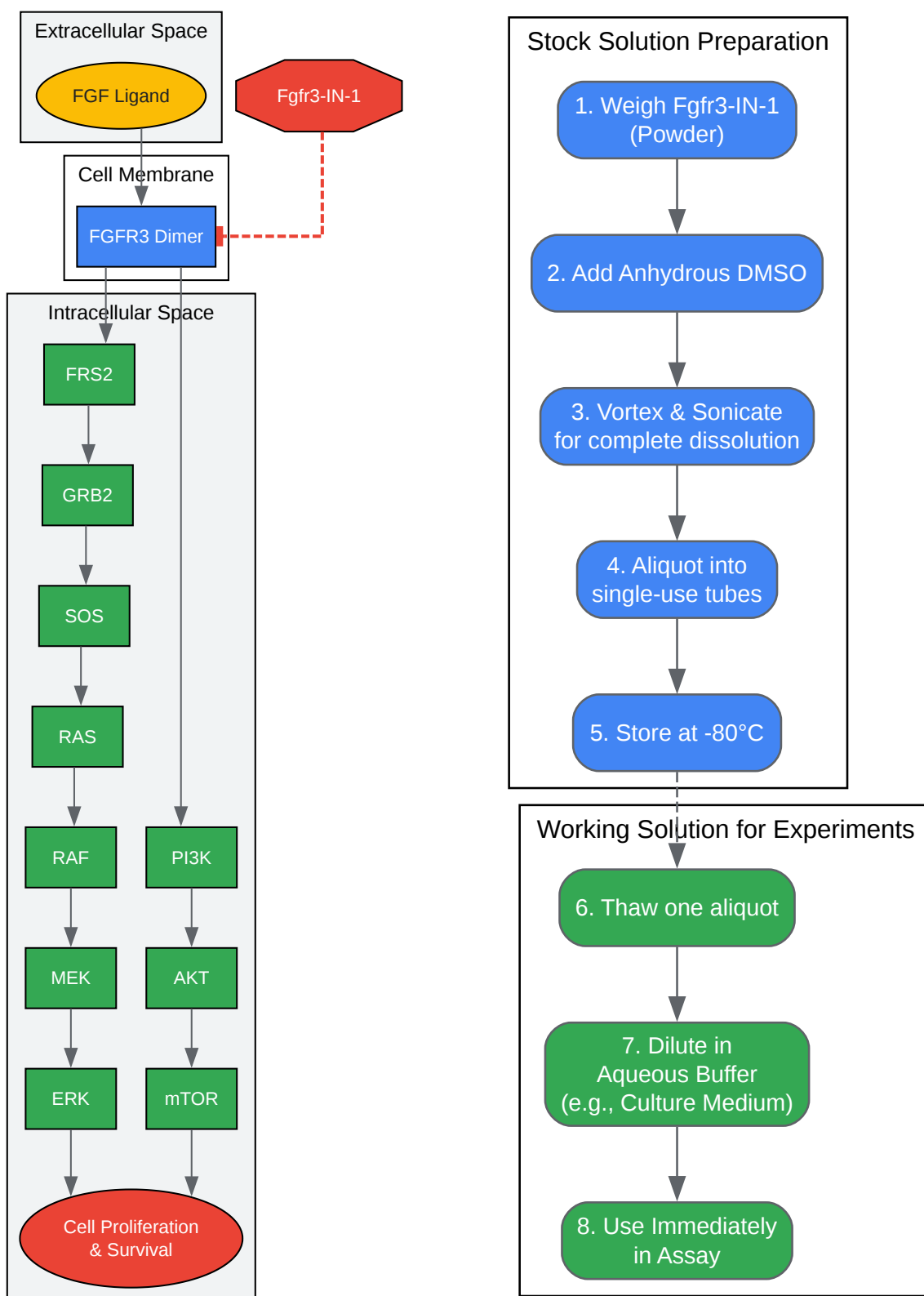
The following table summarizes the solubility of various FGFR inhibitors in DMSO and aqueous-based solutions. This data can be used as a guideline for estimating the solubility and formulation strategies for **Fgfr3-IN-1**.

Compound Name	Solvent/Vehicle	Solubility	Notes
Infigratinib (BGJ-398)	DMSO	12 mg/mL (21.41 mM)	Requires sonication[3].
10% DMSO >> 90% corn oil	≥1.67 mg/mL (2.98 mM)	Suspended solution, requires sonication[3].	
10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline	≥1.57 mg/mL (2.80 mM)	Clear solution[3].	
5% DMSO >> 40% PEG300 >> 5% Tween-80 >> 50% saline	≥0.6 mg/mL (1.07 mM)	Clear solution[3].	
FGFR3-IN-5	DMSO	100 mg/mL (209.43 mM)	Requires sonication, warming, and heating to 60°C[4].
Unnamed Covalent Inhibitor (Compound 16)	PBS buffer (pH 7.4)	<1 µg/mL	Poor aqueous solubility[5].
FGFR3-IN-6	50 µL DMSO >> 30% PEG300 >> 5% Tween 80 >> Saline/PBS/ddH2O	2 mg/mL (working solution)	For in vivo formulation[6].

Signaling Pathway

FGFR3 is a receptor tyrosine kinase that, upon activation by fibroblast growth factors (FGFs), dimerizes and autophosphorylates, initiating downstream signaling cascades. These pathways, including the RAS-MAPK and PI3K-AKT pathways, are crucial for cell proliferation,

differentiation, and survival. Aberrant FGFR3 signaling is implicated in various cancers. **Fgfr3-IN-1** exerts its effect by inhibiting the kinase activity of FGFR3, thereby blocking these downstream pathways.



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